molecular formula C21H21NO5 B11618959 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11618959
M. Wt: 367.4 g/mol
InChI Key: ZXDJYASXAXMKDW-ZPHPHTNESA-N
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Description

3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyl, and pyrrolone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolone structure, followed by the introduction of the hydroxyphenyl, hydroxypropyl, and methylbenzoyl groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and benzoyl groups may play a crucial role in binding to enzymes or receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(24)10-8-14)22(11-13(2)23)21(27)20(17)26/h3-10,13,18,23-25H,11H2,1-2H3/b19-17-

InChI Key

ZXDJYASXAXMKDW-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)O)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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